molecular formula C7H8N2O3 B5892189 methyl (6-oxo-1(6H)-pyridazinyl)acetate

methyl (6-oxo-1(6H)-pyridazinyl)acetate

Cat. No.: B5892189
M. Wt: 168.15 g/mol
InChI Key: FPTIMYCGSXSUQO-UHFFFAOYSA-N
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Description

Methyl (6-oxo-1(6H)-pyridazinyl)acetate is a pyridazinone derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, with a ketone group at position 6 and an acetoxy methyl ester substituent. Its molecular formula is C₈H₈N₂O₃, and it serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules. Pyridazinone derivatives are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The ester group in this compound enhances its lipophilicity, influencing its pharmacokinetic properties and bioavailability .

Properties

IUPAC Name

methyl 2-(6-oxopyridazin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-7(11)5-9-6(10)3-2-4-8-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTIMYCGSXSUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : Benzyl or substituted benzyl groups (e.g., 4-methylbenzyl in or 2-chlorobenzyl in ) enhance steric bulk and electronic effects, modulating target binding. Styryl substituents (as in ) introduce conjugated π-systems, possibly altering photophysical properties.

Pharmacological Activity Comparisons

Anticancer Activity

Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1-yl)acetate () demonstrated low toxicity and is under evaluation for anticancer activity. Its benzyl and methyl substituents may enhance interaction with kinase or protease targets, a feature absent in the parent methyl ester .

Antimicrobial Activity

Ethyl 2-(5-(4-methylbenzyl)-6-oxo-3-phenylpyridazin-1-yl)acetate () showed 71% yield and efficacy against Gram-positive bacteria (MIC = 8 µg/mL), attributed to the electron-withdrawing phenyl group enhancing membrane disruption .

Anticonvulsant Potential

Herbicidal Application

Flufenpyr-ethyl (), a trifluoromethyl-substituted analog, acts as a contact herbicide. The trifluoromethyl group increases metabolic resistance, highlighting the role of halogenation in agrochemical design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl (6-oxo-1(6H)-pyridazinyl)acetate, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically begins with cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. Esterification of intermediates under controlled pH (6.5–7.5) and temperature (60–80°C) in aprotic solvents (e.g., DMF) is critical. Yield optimization requires monitoring via HPLC (>95% purity) and adjusting solvent polarity to minimize by-products like unreacted hydrazides .
  • Key Variables : Temperature, solvent choice (e.g., DMF enhances cyclization efficiency), and stoichiometric ratios of hydrazine to carbonyl precursors.

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Analytical Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., pyridazine ring protons at δ 6.8–7.2 ppm, ester carbonyl at δ 170–175 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ at m/z 209.06 for C8_8H9_9N2_2O3_3).
  • X-ray Crystallography : Resolves stereoelectronic effects of substituents on the pyridazine core .

Q. What preliminary biological screening assays are recommended for this compound?

  • In vitro Models :

  • Enzyme Inhibition : Test against phosphodiesterase-4 (PDE4) or monoamine oxidases (MAOs) at 10–100 µM concentrations using fluorometric assays.
  • Antimicrobial Activity : Disk diffusion assays (e.g., E. coli, S. aureus) with zone-of-inhibition measurements .
    • Data Interpretation : IC50_{50} values <50 µM suggest therapeutic potential; discrepancies in activity may arise from solubility limitations (logP ~1.5–2.0).

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the pyridazine ring influence bioactivity?

  • Case Study : Replacement of the methyl ester with a benzyl group (e.g., benzyl [3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate) enhances π-π stacking with enzyme active sites, improving PDE4 inhibition (IC50_{50} reduced by 40%) .
  • Contradiction Analysis : Substituents like halogens (e.g., Cl at position 5) may increase cytotoxicity (HeLa cell CC50_{50} <20 µM) while reducing antimicrobial efficacy, necessitating structure-activity relationship (SAR) optimization .

Q. What strategies resolve contradictory data in enzyme inhibition studies?

  • Approach :

Kinetic Assays : Distinguish competitive vs. non-competitive inhibition via Lineweaver-Burk plots.

Molecular Docking : Use AutoDock Vina to model interactions (e.g., hydrogen bonding with PDE4 residues Glu500^{500}, Tyr602^{602}).

Metabolic Stability : Assess hepatic microsome half-life (e.g., rat liver microsomes: t1/2_{1/2} >60 min suggests suitability for in vivo studies) .

  • Example : Discrepancies in MAO-B inhibition may arise from redox interference; validate using ascorbate-free buffers .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • Methods :

  • QSAR Models : Predict logD and solubility using Molinspiration or Schrödinger Suite.
  • ADMET Prediction : SwissADME evaluates bioavailability (TPSA <90 Å2^2 preferred) and CYP450 interactions.
  • Binding Free Energy Calculations : MMPBSA/GBSA in AMBER quantifies target affinity (ΔG < -8 kcal/mol indicates strong binding) .
    • Outcome : Methyl-to-ethyl ester substitution improves membrane permeability (Papp_{app} >1 × 106^{-6} cm/s in Caco-2 assays) .

Experimental Design and Optimization

Q. What protocols optimize regioselectivity in pyridazine functionalization?

  • Stepwise Process :

Electrophilic Substitution : Use HNO3_3/H2_2SO4_4 for nitration at position 3 (70% yield).

Nucleophilic Aromatic Substitution : React with KSCN in DMSO to introduce thiol groups at position 3.

Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura with aryl boronic acids for biaryl derivatives .

  • Monitoring : TLC (silica gel, ethyl acetate/hexane 3:7) and 19F^{19}F-NMR for fluorinated analogs .

Q. How are stability challenges addressed during in vitro assays?

  • Mitigation Strategies :

  • pH Control : Buffers (PBS, pH 7.4) prevent ester hydrolysis.
  • Light Sensitivity : Store solutions in amber vials (<4°C) to avoid photodegradation (t1/2_{1/2} increases from 12 to 48 hr).
  • Serum Binding : Use <1% FBS in cell culture media to minimize protein sequestration .

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